Cas no 2640979-08-2 (4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine)

4-{[1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is a structurally complex heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group and an azetidinyloxy linker. The azetidine ring is further functionalized with a 1-methyl-1,2,3-triazole-4-carbonyl moiety, enhancing its potential as a versatile intermediate in medicinal chemistry. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the triazole and azetidine components may improve binding affinity in target interactions. This compound is of interest for applications in drug discovery, particularly in the development of kinase inhibitors or bioactive small molecules, due to its balanced physicochemical properties and modular synthetic accessibility for further derivatization.
4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine structure
2640979-08-2 structure
Product Name:4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine
CAS No:2640979-08-2
MF:C13H12F3N5O2
MW:327.261892318726
CID:5318838
PubChem ID:155800557
Update Time:2025-05-21

4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • (1-Methyl-1H-1,2,3-triazol-4-yl)[3-[[2-(trifluoromethyl)-4-pyridinyl]oxy]-1-azetidinyl]methanone
    • F6709-4217
    • 2640979-08-2
    • 4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine
    • AKOS040717694
    • Inchi: 1S/C13H12F3N5O2/c1-20-7-10(18-19-20)12(22)21-5-9(6-21)23-8-2-3-17-11(4-8)13(14,15)16/h2-4,7,9H,5-6H2,1H3
    • InChI Key: YCHKKQBJFAQLOC-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C=CN=1)OC1CN(C(C2=CN(C)N=N2)=O)C1)(F)F

Computed Properties

  • Exact Mass: 327.09430913g/mol
  • Monoisotopic Mass: 327.09430913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 444
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 73.1Ų

Experimental Properties

  • Density: 1.56±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 480.2±55.0 °C(Predicted)
  • pka: 1.64±0.20(Predicted)

4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine Pricemore >>

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Additional information on 4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine

Recent Advances in the Study of 4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine (CAS: 2640979-08-2)

The compound 4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine (CAS: 2640979-08-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential as a drug candidate.

Recent studies have focused on the synthesis and optimization of 4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine, with particular emphasis on improving its yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and confirm its structural integrity. These efforts have led to the development of more efficient synthetic routes, which are critical for scaling up production for preclinical and clinical studies.

In terms of biological activity, preliminary in vitro and in vivo studies have demonstrated that this compound exhibits promising pharmacological properties. Specifically, it has shown potent inhibitory effects against certain kinase targets, which are implicated in various diseases, including cancer and inflammatory disorders. The trifluoromethyl group and the triazole moiety are believed to contribute to its high binding affinity and selectivity, making it a valuable scaffold for further drug development.

Further investigations into the mechanism of action of 4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine have revealed its ability to modulate key signaling pathways involved in cell proliferation and survival. These findings have been supported by molecular docking studies, which highlight the compound's interactions with specific amino acid residues in the target proteins. Such insights are crucial for the design of next-generation inhibitors with improved efficacy and reduced off-target effects.

Despite these promising results, challenges remain in the development of this compound as a therapeutic agent. Issues such as pharmacokinetic properties, metabolic stability, and potential toxicity need to be addressed through comprehensive preclinical studies. Recent advancements in formulation technologies, including the use of nanoparticles and prodrug strategies, offer potential solutions to these challenges and are currently under investigation.

In conclusion, 4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine (CAS: 2640979-08-2) represents a promising candidate for further development in the field of medicinal chemistry. Ongoing research efforts are expected to provide deeper insights into its therapeutic potential and pave the way for its translation into clinical applications. The compound's unique structural features and biological activity make it a valuable addition to the arsenal of potential drugs for treating complex diseases.

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